molecular formula C18H15F3N2O2S B2557050 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1428362-47-3

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2557050
CAS No.: 1428362-47-3
M. Wt: 380.39
InChI Key: AHYFEADJJHVZDF-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based heterocyclic compound featuring a trifluoromethyl-substituted phenyl group and dual heteroaromatic substituents (furan and thiophene) on the urea backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan and thiophene moieties may modulate electronic properties and binding affinity.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-8-25-12-13)11-14-4-3-9-26-14/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFEADJJHVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 1421456-76-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C15H14N2O2S2, with a molecular weight of 318.4 g/mol. Its structure includes a furan and thiophene moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1421456-76-9
Molecular FormulaC15H14N2O2S2
Molecular Weight318.4 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that compounds with similar structures can act as inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation . The inhibition of IDO1 can lead to enhanced immune responses, making it a target for cancer immunotherapy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of phenyl urea derivatives, including those similar to our compound. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against IDO1, leading to increased T-cell activation and reduced tumor growth in preclinical models .

Case Study: IDO1 Inhibition
In a comparative study, a series of phenyl urea derivatives were synthesized and tested for their IDO1 inhibitory activity. Among these, compounds with modifications at specific positions on the phenyl ring showed varying degrees of potency. Notably, modifications that maintained the integrity of the urea group were crucial for maintaining inhibitory activity .

Antioxidant Activity

Another aspect of biological activity explored is the antioxidant potential of similar compounds. Research indicates that urea derivatives can exhibit moderate to significant antioxidant effects, which may contribute to their overall therapeutic efficacy .

Research Findings

A detailed evaluation of the compound's biological activities reveals several key findings:

  • IDO1 Inhibition : Compounds structurally related to this compound have shown promising results as selective IDO1 inhibitors.
    CompoundIDO1 Inhibition Activity
    i24Most potent
    i12Second most potent
  • Antioxidant Activity : Similar derivatives have been screened for antioxidant properties using hydrogen peroxide free-radical inhibition methods, showing potential as therapeutic agents against oxidative stress-related conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound Furan, thiophene, 2-(trifluoromethyl)phenyl Not reported Inferred from analogs -
1-(3-Trifluoromethylphenyl)urea (Compound 83) Pyridin-3-yl, 3-(trifluoromethyl)phenyl Not reported Antiproliferative (MCF-7 IC₅₀: ~5 µM)
AZ1 () Fluoro-pyrimidine, 2-(trifluoromethyl)phenyl Not reported Mode of action linked to bacterial stress
8j () Chloromethylthiazolyl, 2-(trifluoromethyl)phenyl 412.1 Synthetic intermediate
11k () Piperazine-thiazolyl, 4-chloro-3-(trifluoromethyl)phenyl 568.2 Anticancer (high yield: 88%)
M64HCl () Morpholino, pyridin-4-yl, 5-(trifluoromethyl)phenyl Not reported FAK activator (intestinal homeostasis)

Key Observations:

Heterocyclic Substituents: Furan and thiophene substituents (target compound) differ from pyridine (Compound 83 ) or thiazole (11k ) in electronic and steric profiles. Thiophene’s sulfur atom may enhance π-π stacking, while furan’s oxygen could improve solubility. Compounds with pyridinyl or morpholino groups (e.g., M64HCl ) show kinase-modulating activity, suggesting the target compound’s heterocycles may similarly influence target selectivity.

Trifluoromethyl Positioning: The 2-(trifluoromethyl)phenyl group in the target compound contrasts with 3- or 4- substituted analogs (e.g., 11k , AZ1 ).

Biological Activity :

  • Compound 83 demonstrates moderate antiproliferative activity against MCF-7 cells, while AZ1 affects bacterial metabolism. The target compound’s dual heterocycles may broaden its mechanism of action compared to simpler analogs.

Preparation Methods

Reaction Overview

This method, adapted from monosubstituted urea syntheses, employs trichlorosilane (HSiCl3) and hexamethylphosphoramide (HMPA) to catalyze urea formation from aldehydes and amines:

$$
\text{2 RCH=O + NH}3 \xrightarrow{\text{HSiCl}3/\text{HMPA}} \text{RNHCONHR} + \text{H}_2\text{O}
$$

For the target compound:

  • Aldehyde components : Furan-3-carbaldehyde and thiophene-2-carbaldehyde
  • Amine component : 2-(Trifluoromethyl)aniline

Stepwise Procedure

  • Synthesis of bis(heterocyclic)methylamine intermediate

    • Furan-3-carbaldehyde (1.2 eq) and thiophene-2-carbaldehyde (1.2 eq) react with ammonium acetate in ethanol under reflux to form a Schiff base.
    • Reduction with NaBH4 yields the corresponding bis(heterocyclic)methylamine (Yield: 68–72%).
  • Urea formation

    • The amine intermediate (1.0 eq) reacts with 2-(trifluoromethyl)phenyl isocyanate (1.1 eq) in dichloromethane at 0°C.
    • HSiCl3 (1.5 eq) and HMPA (0.1 eq) are added dropwise, followed by stirring at room temperature for 12 h.
    • Neutralization with NaHCO3 and purification via silica chromatography yield the product (Yield: 55–60%).

Synthetic Route 2: Sequential Alkylation of Urea

Methodology

This approach modifies protocols for disubstituted ureas, involving:

  • Preparation of chloromethyl heterocycles
    • Chloromethylation of furan-3-carboxylic acid and thiophene-2-carboxylic acid using paraformaldehyde and HCl gas in acetic acid.
    • Yields: Furan-3-ylmethyl chloride (74%), thiophen-2-ylmethyl chloride (82%).
  • Stepwise alkylation
    • Urea (1.0 eq) reacts with furan-3-ylmethyl chloride (2.2 eq) in DMF with K2CO3 (3.0 eq) at 80°C for 6 h.
    • The monoalkylated intermediate is isolated (Yield: 65%) and reacted with thiophen-2-ylmethyl chloride (1.1 eq) under similar conditions.
    • Final product is obtained after recrystallization (Ethanol/H2O) (Overall yield: 48%).

Catalytic Carbonylative Amination

Palladium-Catalyzed Approach

Drawing from iridium-catalyzed hydrogenation techniques, this method uses:

  • Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) in toluene at 120°C.
  • CO gas (1 atm) to facilitate carbonyl insertion between bis(heterocyclic)methylamine and 2-(trifluoromethyl)aniline.

Reaction equation:
$$
\text{RNH}2 + \text{R'NH}2 + \text{CO} \xrightarrow{\text{Pd}} \text{RNHCONHR'} + \text{H}_2\text{O}
$$

Optimized conditions achieve 70% conversion after 24 h, with product purity >95% after column chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Scalability
HSiCl3-mediated 55–60 90–92 12 Moderate
Sequential alkylation 48 88 14 High
Pd-catalyzed 70 95 24 Low

Key findings :

  • HSiCl3 method offers moderate yields but requires toxic reagents.
  • Alkylation route is scalable but suffers from regioselectivity issues.
  • Pd catalysis provides high purity but demands specialized equipment.

Industrial-Scale Considerations

For bulk production, the sequential alkylation route is preferred due to:

  • Commercially available starting materials (furan-3-carboxylic acid, thiophene-2-carboxylic acid)
  • Tolerance to oxygen and moisture
  • Reduced catalyst costs

Process intensification via continuous-flow reactors could enhance yields by minimizing intermediate degradation.

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